molecular formula C14H20ClN3O B5286351 N-(4-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide

N-(4-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B5286351
M. Wt: 281.78 g/mol
InChI Key: WWZXVKQTENYPHX-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. It is characterized by the presence of a piperazine ring and a chlorinated aromatic ring. Compounds of this nature are often studied for their potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide typically involves the following steps:

    Formation of the Intermediate: The starting material, 4-chloro-2-methylaniline, undergoes acylation with chloroacetyl chloride to form N-(4-chloro-2-methylphenyl)chloroacetamide.

    Substitution Reaction: The intermediate is then reacted with 4-methylpiperazine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions could target the aromatic ring or the acetamide group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide would depend on its specific biological target. Generally, compounds with piperazine rings can interact with neurotransmitter receptors or ion channels, modulating their activity. The chlorinated aromatic ring may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(4-chloro-2-methylphenyl)-2-(4-ethylpiperazin-1-yl)acetamide
  • N-(4-bromo-2-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide

Uniqueness

N-(4-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide is unique due to the specific substitution pattern on the aromatic ring and the presence of the piperazine moiety. These structural features may confer distinct pharmacological properties, such as improved efficacy or reduced side effects compared to similar compounds.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O/c1-11-9-12(15)3-4-13(11)16-14(19)10-18-7-5-17(2)6-8-18/h3-4,9H,5-8,10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZXVKQTENYPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CN2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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